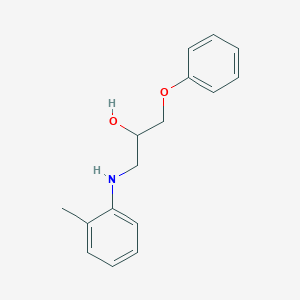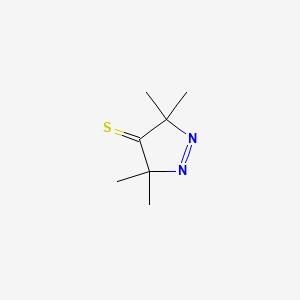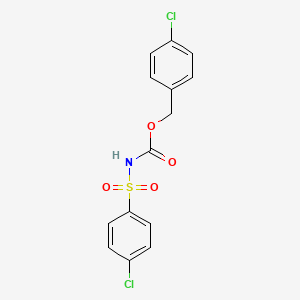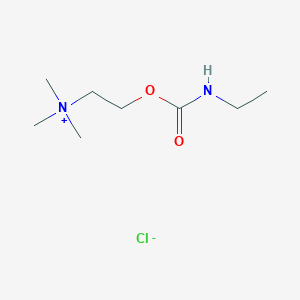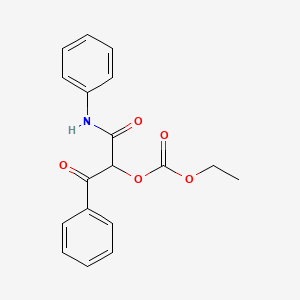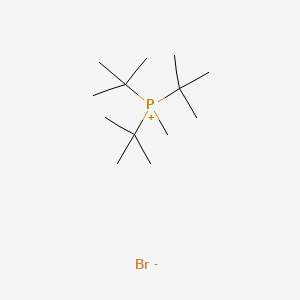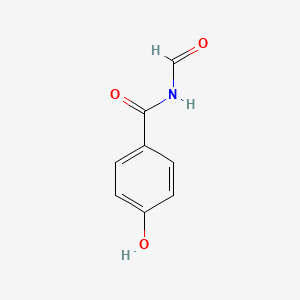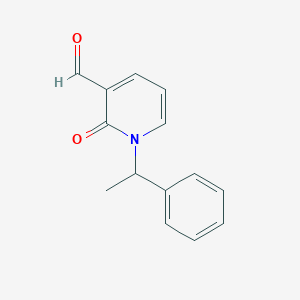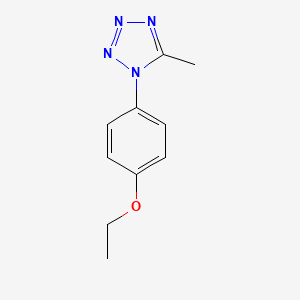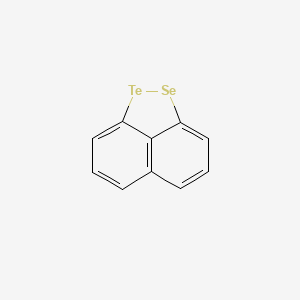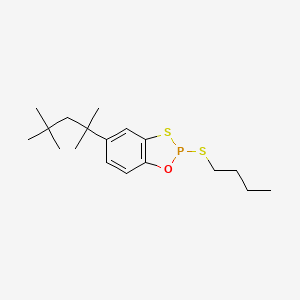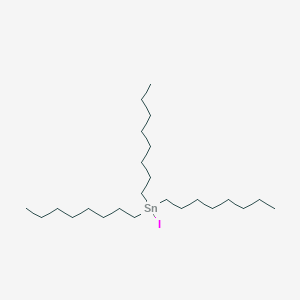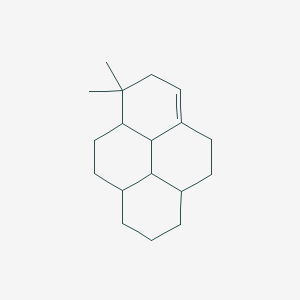
(1E)-N-Butyl-1,3-diphenylbutan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Butyl-1,3-diphenylbutan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-1,3-diphenylbutan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. For instance, the reaction between benzaldehyde and butylamine in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques such as distillation or recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Butyl-1,3-diphenylbutan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(1E)-N-Butyl-1,3-diphenylbutan-1-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-Butyl-1,3-diphenylbutan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1E,3E)-1,4-Diphenylbuta-1,3-diene: This compound shares structural similarities but differs in its chemical properties and reactivity.
Butylamine: A primary amine that can be used as a precursor in the synthesis of (1E)-N-Butyl-1,3-diphenylbutan-1-imine.
Uniqueness
This compound is unique due to its specific imine structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
64636-44-8 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-butyl-1,3-diphenylbutan-1-imine |
InChI |
InChI=1S/C20H25N/c1-3-4-15-21-20(19-13-9-6-10-14-19)16-17(2)18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |
InChI Key |
CJNPKUKDIPAONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


